In Vivo Tumorigenic Potency: 3-MeFA Parent Core Shows Drastically Reduced Lung Tumor Multiplicity Compared to 2-MeFA and Fluoranthene
A comparative newborn CD-1 mouse bioassay assessed the tumorigenic activity of the parent hydrocarbon cores: 3-methylfluoranthene (3-MeFA), 2-methylfluoranthene (2-MeFA), and fluoranthene (FA). At an equimolar dose of 17.3 μmol, 2-MeFA induced a significantly higher multiplicity of lung tumors (3.04-3.94 tumors/mouse) compared to FA (1.12-2.45 tumors/mouse). In stark contrast, 3-MeFA did not induce a statistically significant incidence of lung tumors in either male or female mice, and its overall relative tumorigenic potency was ranked FA ≥ 2-MeFA >> 3-MeFA [1]. This class-level evidence establishes the 3-methyl substitution pattern on the fluoranthene core as a key structural determinant for reduced tumorigenic potential, a property that is expected to be further modulated by the presence of the 8-hydroxyl group in the target compound.
| Evidence Dimension | Lung tumor multiplicity (tumors per mouse) in newborn CD-1 mice at 17.3 μmol dose |
|---|---|
| Target Compound Data | Parent core (3-MeFA): No statistically significant increase in lung tumors |
| Comparator Or Baseline | 2-MeFA: 3.04-3.94 tumors/mouse; FA: 1.12-2.45 tumors/mouse |
| Quantified Difference | 3-MeFA lung tumor incidence not significant; multiplicity difference >2-fold between 2-MeFA and FA |
| Conditions | Newborn CD-1 mouse bioassay, 17.3 μmol dose, 1-year termination |
Why This Matters
The 3-methyl substitution pattern on the fluoranthene core confers a marked reduction in in vivo tumorigenic potency, a critical differentiator for toxicological risk assessment and for studies investigating structure-activity relationships in PAH carcinogenesis.
- [1] LaVoie, E. J., et al. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice. Carcinogenesis, 15(10), 2131-2135. PMID: 7955044. View Source
